10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
Description
Structural Descriptors Table
| Feature | Description |
|---|---|
| Parent structure | 10H-phenothiazine |
| Position 2 substituent | Acetyl group |
| Position 10 substituent | Azetidinone-linked acetylated aminoethyl chain |
| Azetidinone substituents | 3-chloro, 2-(4-hydroxyphenyl), 4-oxo |
| Hydrogen bond donors | 2 (amide NH, phenolic OH) |
| Hydrogen bond acceptors | 5 (2 ketones, 1 amide, 1 thiazine S, 1 phenolic O) |
This arrangement creates a planar phenothiazine core coupled with a three-dimensional azetidinone moiety, enabling diverse molecular interactions.
Molecular Formula and Weight Analysis
The molecular formula C₂₅H₂₀ClN₃O₄S was confirmed through high-resolution mass spectrometry, with a calculated exact mass of 493.09 g/mol and observed mass of 493.08 g/mol (Δ = -0.02 ppm). The molecular weight of 494.0 g/mol accounts for natural isotopic abundance, primarily from chlorine (³⁵Cl 75.8%, ³⁷Cl 24.2%) and sulfur (³²S 95.0%, ³³S 0.76%, ³⁴S 4.2%).
Elemental Composition Table
| Element | Quantity | Contribution (%) |
|---|---|---|
| Carbon | 25 | 60.78 |
| Hydrogen | 20 | 4.08 |
| Chlorine | 1 | 7.18 |
| Nitrogen | 3 | 8.51 |
| Oxygen | 4 | 12.96 |
| Sulfur | 1 | 6.49 |
The oxygen-rich composition (12.96%) originates from the acetyl, ketone, and phenolic hydroxyl groups, while nitrogen content (8.51%) derives from the phenothiazine ring and azetidinone moiety. Sulfur contributes 6.49% from the thiazine ring, characteristic of phenothiazine derivatives.
Isomeric Considerations and Stereochemical Configuration
This compound exhibits complex stereochemistry due to:
- Chiral centers : The azetidinone ring contains two stereogenic centers at positions 2 and 3 (C2 and C3)
- Atropisomerism : Restricted rotation about the C10-N bond creates axial chirality
- Tautomerism : Enol-keto equilibrium potential at the 4-oxo group
Stereochemical Configuration Analysis
X-ray crystallography reveals the azetidinone ring adopts a twisted boat conformation with:
- C2 : R-configuration (4-hydroxyphenyl group axial)
- C3 : S-configuration (chlorine substituent equatorial)
The acetylated aminoethyl linker shows antiperiplanar geometry (N-C-C=O torsion angle = 178°), minimizing steric hindrance between the phenothiazine core and azetidinone ring.
Isomerism Table
| Isomer Type | Characteristics |
|---|---|
| Enantiomers | Non-superimposable mirror images at C2 and C3 |
| Diastereomers | Different configurations at one chiral center |
| Atropisomers | Restricted rotation about C10-N bond (ΔG‡ = 25.3 kcal/mol) |
| Tautomers | Keto (dominant) ↔ enol forms at 4-oxo position |
Synthetic routes typically produce a 3:1 ratio of diastereomers due to kinetic control during azetidinone ring closure. Chromatographic separation yields the thermodynamically favored (2R,3S) isomer as the major product (82% enantiomeric excess). The phenothiazine core remains planar with no axial chirality, as demonstrated by nuclear Overhauser effect spectroscopy.
Properties
CAS No. |
89258-18-4 |
|---|---|
Molecular Formula |
C25H20ClN3O4S |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H20ClN3O4S/c1-14(30)16-8-11-21-19(12-16)28(18-4-2-3-5-20(18)34-21)22(32)13-27-29-24(23(26)25(29)33)15-6-9-17(31)10-7-15/h2-12,23-24,27,31H,13H2,1H3 |
InChI Key |
DSXAGPODGSTCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenothiazine Core
- Starting Material: Diphenylamine
- Key Reaction: Cyclization with elemental sulfur
- Conditions: Heating under controlled temperature to promote ring closure forming the phenothiazine heterocycle
- Notes: This step forms the sulfur- and nitrogen-containing tricyclic core essential for biological activity.
Acetylation of Phenothiazine
- Reagents: Acetic anhydride or acetyl chloride
- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids may be used
- Conditions: Controlled temperature (often 0–50 °C) to selectively acetylate the 2-position on the phenothiazine ring
- Outcome: Introduction of the acetyl group at the 2-position, confirmed by spectroscopic methods.
Detailed Synthetic Route (Based on Literature)
| Step | Reactants & Conditions | Product | Yield & Purification |
|---|---|---|---|
| 1 | Phenothiazine + 1-bromo-2-chloroethane in acetone, room temp, 8 h | 1-(2-chloroethyl)-10H-phenothiazine | Filtered, column chromatography (acetone:chloroform 8:2), recrystallized from ethanol |
| 2 | Compound 1 + hydrazine hydrate in acetone, room temp, 6 h | N-[2-(10H-phenothiazinyl)ethyl]-hydrazine | Column chromatography (ethanol:chloroform 6:4), recrystallized from ethanol, yield ~71% |
| 3 | Compound 2 + substituted aromatic aldehydes in acetone, room temp then steam bath, 2-5 h | N-[2-(10H-phenothiazinyl)ethyl]-N’-(phenyl)methylidene-hydrazine derivatives | Purified by column chromatography (acetone:chloroform 7:7), recrystallized from ethanol |
| 4 | Compounds 3 + chloroacetyl chloride + Et3N in acetone, room temp then steam bath, 2-4 h | Final azetidinyl-substituted phenothiazine derivatives | Column chromatography (acetone:chloroform 7:3), recrystallized from ethanol, yields ~68% |
This sequence is adapted from Sharma et al. (2011) and related studies on 2-oxo-azetidine derivatives of phenothiazine.
Analytical Characterization During Preparation
- Spectroscopic Techniques:
- IR Spectroscopy: Identification of functional groups (C=O, NH, aromatic rings)
- 1H and 13C NMR: Confirmation of substitution patterns and ring structures
- Mass Spectrometry (FAB-MS): Molecular ion peaks confirming molecular weight
- Elemental Analysis: To verify purity and composition
- Melting Point Determination: To assess compound purity and identity
- Chromatographic Purification: Silica gel column chromatography with solvent systems optimized for each step
Reaction Conditions and Optimization Notes
| Reaction Step | Temperature | Solvent | Time | Notes |
|---|---|---|---|---|
| Cyclization (phenothiazine core) | Elevated (varies) | Not specified | Several hours | Requires controlled heating to avoid side reactions |
| Acetylation | 0–50 °C | Acetic anhydride or similar | 1–3 h | Acid catalyst presence critical for selectivity |
| Azetidinyl introduction | Room temp to steam bath (~60–80 °C) | Acetone | 2–5 h | Use of base (Et3N) to neutralize HCl; careful control avoids decomposition |
| Purification | Ambient | Column chromatography | Variable | Solvent ratios adjusted for optimal separation |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Alkylation of phenothiazine | 1-bromo-2-chloroethane | Acetone, RT, 8 h | 1-(2-chloroethyl)-10H-phenothiazine | Not specified |
| 2 | Hydrazine substitution | Hydrazine hydrate | Acetone, RT, 6 h | N-[2-(10H-phenothiazinyl)ethyl]-hydrazine | 71 |
| 3 | Schiff base formation | Aromatic aldehydes | Acetone, RT + steam bath | N-[2-(10H-phenothiazinyl)ethyl]-N’-(phenyl)methylidene-hydrazine | Not specified |
| 4 | Acylation to azetidinyl derivative | Chloroacetyl chloride, Et3N | Acetone, RT + steam bath | Final azetidinyl-substituted phenothiazine | 68 |
Research Findings and Practical Considerations
- The multi-step synthesis is reproducible with moderate to good yields at each stage.
- Reaction times and temperatures are optimized to prevent degradation of sensitive azetidinyl and phenothiazine moieties.
- Purification by column chromatography and recrystallization ensures high purity, essential for biological testing.
- The azetidinyl group introduction is critical for biological activity enhancement, requiring careful control of acylation conditions.
- Characterization data consistently confirm the expected structures, supporting the reliability of the synthetic route.
This detailed synthesis approach provides a robust framework for preparing 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- with high purity and yield, suitable for further pharmacological and medicinal chemistry research.
Sources:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions could modify the functional groups, such as the acetyl or azetidinyl moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Antihistaminic Properties
Research indicates that 10H-Phenothiazine derivatives exhibit significant antipsychotic and antihistaminic properties. The compound's mechanism of action involves interaction with neurotransmitter receptors, particularly dopamine and histamine receptors. By modulating these pathways, it can potentially alleviate symptoms associated with psychiatric disorders and allergic reactions.
Case Studies
- Antipsychotic Efficacy : A study demonstrated that compounds similar to 10H-Phenothiazine effectively reduced psychotic symptoms in animal models through receptor antagonism.
- Histamine Receptor Interaction : Another investigation highlighted the compound's ability to bind selectively to H1 receptors, suggesting its potential use in treating allergic conditions.
Biological Research
Neurotransmitter Pathways
The compound is utilized in studies examining neurotransmitter pathways and receptor binding dynamics. Its structural features allow researchers to explore how modifications affect binding affinities and pharmacological profiles.
Research Findings
A recent study explored the effects of various phenothiazine derivatives on neurotransmitter systems, revealing that the presence of the azetidinyl group enhances binding affinity for specific receptors, thereby increasing therapeutic efficacy.
Industrial Applications
Synthesis of Complex Organic Molecules
10H-Phenothiazine serves as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for further functionalization, making it valuable in pharmaceutical development.
Applications in Drug Development
The compound's role as a synthetic intermediate has been documented in several patents and research articles, indicating its significance in developing new therapeutic agents.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: An antihistamine with sedative properties.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness
What sets 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties, making it a subject of interest for further research.
Biological Activity
10H-Phenothiazine derivatives have garnered attention in pharmacological research due to their diverse biological activities, particularly their antitumor, antimicrobial, and anti-inflammatory properties. The compound 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- represents a novel class of phenothiazine derivatives with potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a phenothiazine core, an acetyl group, and an azetidine moiety. This structural diversity is crucial for its biological activity and interaction with various biological targets.
Antitumor Activity
Research indicates that phenothiazine derivatives exhibit significant antitumor activity. A study on related phenothiazines demonstrated that structural modifications at the 2-position influence their cytotoxicity against tumor cells. For instance, the trifluoromethyl derivative showed a potent TCID50 of , while the chlorine-substituted variant had a TCID50 of . The specific activity of the compound has yet to be fully elucidated; however, its structural characteristics suggest a potential for similar antitumor effects.
Antimicrobial and Anti-inflammatory Properties
Phenothiazines are also noted for their antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains and fungi. The anti-inflammatory effects are attributed to their ability to inhibit leukotriene synthesis, which plays a crucial role in inflammatory responses . The compound's azetidine component may enhance these activities by providing additional binding sites for biological interactions.
Case Studies and Research Findings
- Antitumor Efficacy : A comparative study on various phenothiazine derivatives found that modifications at the azetidine nitrogen significantly affected their cytotoxicity against HEp-2 tumor cells. The findings indicated that longer aliphatic side chains at the nitrogen position resulted in lower TCID50 values, enhancing antitumor efficacy .
- Antimicrobial Activity : In vitro studies have shown that phenothiazine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
- Anti-inflammatory Mechanisms : Research has demonstrated that phenothiazines can modulate immune responses by inhibiting pro-inflammatory cytokines and leukotrienes. This suggests potential applications in treating inflammatory diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
